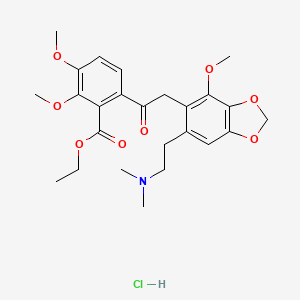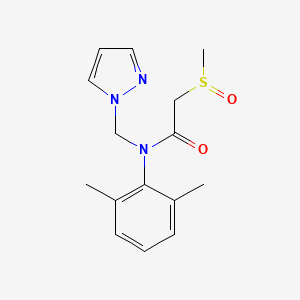
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyltriisopropoxysilane
Descripción general
Descripción
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyltriisopropoxysilane is a fluorinated organosilicon compound characterized by its unique structure, which includes a perfluorinated octyl group attached to a triisopropoxysilane moiety. This compound is known for its hydrophobic and oleophobic properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyltriisopropoxysilane typically involves the reaction of perfluorooctyl alcohol with chlorotriisopropoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the fluorination of octanol to produce perfluorooctanol, followed by its reaction with triisopropoxysilane. The process requires precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the perfluorinated group.
Reduction: Reduction reactions are not typically applicable to this compound.
Substitution: Substitution reactions, particularly those involving the isopropoxy groups, are more common. These reactions can lead to the formation of various derivatives.
Common Reagents and Conditions:
Reagents: Common reagents include strong bases, acids, and nucleophiles.
Conditions: Reactions are often carried out under anhydrous conditions and at elevated temperatures to facilitate the substitution process.
Major Products Formed:
Derivatives of the compound, such as those with different functional groups attached to the silicon atom, can be synthesized through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of fluorinated materials. Biology: Its hydrophobic properties make it useful in the study of cell membranes and in the development of biomimetic materials. Medicine: The compound is explored for its potential use in drug delivery systems and medical implants due to its biocompatibility and resistance to degradation. Industry: It is used in the production of coatings, lubricants, and other materials that require hydrophobic and oleophobic properties.
Mecanismo De Acción
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyltriisopropoxysilane exerts its effects involves its interaction with surfaces to create a low-energy, non-wetting layer. This is achieved through the formation of a self-assembled monolayer (SAM) on the surface, which reduces surface energy and prevents the adhesion of water and oil.
Molecular Targets and Pathways:
The compound targets hydrophobic and oleophobic surfaces, forming a protective layer that repels water and oil.
The pathways involved include the adsorption of the compound onto surfaces and the formation of a stable monolayer.
Comparación Con Compuestos Similares
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
Uniqueness:
Unlike other similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyltriisopropoxysilane has a unique combination of perfluorinated octyl group and triisopropoxysilane moiety, which provides superior hydrophobic and oleophobic properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in the field of material science and beyond.
Propiedades
IUPAC Name |
tri(propan-2-yloxy)-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F13O3Si/c1-9(2)31-34(32-10(3)4,33-11(5)6)8-7-12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h9-11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCMEROEJHHORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2Si(OCH(CH3)2)3, C17H25F13O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032578 | |
| Record name | 2-(Perfluorohexyl)ethyltris(1-methylethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240203-07-9 | |
| Record name | 2-(Perfluorohexyl)ethyltris(1-methylethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6594572.png)

![6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6594577.png)




